

# A Head-to-Head Comparison of Polθ Inhibitors: RP-6685 vs. ART558

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## Compound of Interest

Compound Name: RP-6685

Cat. No.: B15585920

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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical profiles of two prominent DNA Polymerase Theta (Polθ) inhibitors.

In the landscape of targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR) such as those harboring BRCA1/2 mutations, DNA Polymerase Theta (Polθ, encoded by the POLQ gene) has emerged as a critical synthetic lethal target.<sup>[1][2]</sup> Polθ plays a key role in an error-prone DNA double-strand break (DSB) repair pathway known as microhomology-mediated end joining (MMEJ) or theta-mediated end joining (TMEJ).<sup>[2][3]</sup> Cancer cells deficient in HR become reliant on this pathway for survival, making Polθ an attractive therapeutic target.<sup>[4]</sup> This guide provides a comparative analysis of two novel, potent, and selective allosteric inhibitors of the Polθ polymerase domain: **RP-6685** and ART558.

## At a Glance: Key Quantitative Data

The following tables summarize the key quantitative data for **RP-6685** and ART558 based on available preclinical studies.

Table 1: In Vitro Potency of **RP-6685** vs. ART558

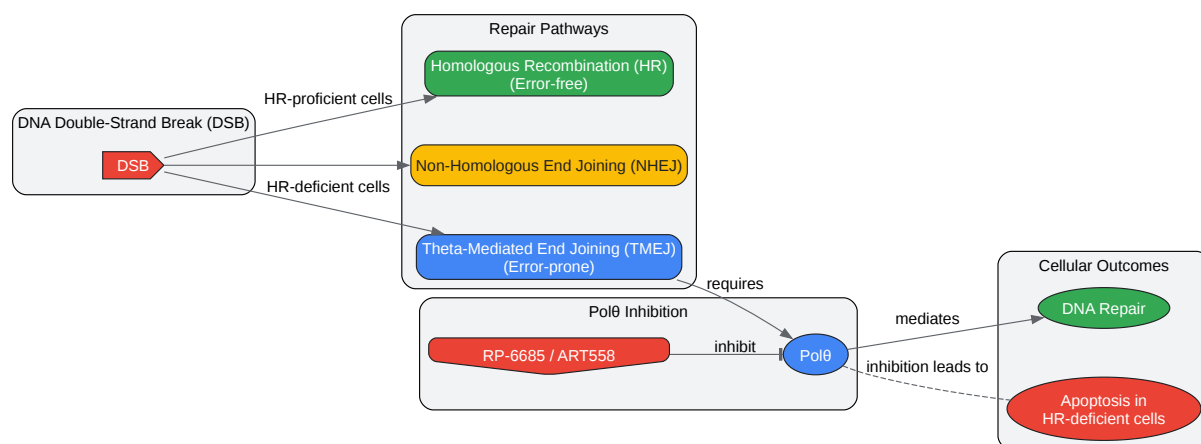
Parameter	RP-6685	ART558	Reference(s)
Biochemical IC50			
Polθ Polymerase Activity (PicoGreen Assay)	5.8 nM	7.9 nM	[5][6]
Full-Length Polθ Polymerase Activity	550 pM	Not Reported	[6]
Polθ ATPase Activity	Inactive	Not Reported	[6]
Cellular Potency			
MMEJ Reporter Assay IC50	Not Reported	~150 nM	Not Reported
HEK293 LIG4-/- IC50	0.94 μM	Not Reported	[6]
DLD1 BRCA2-/- Cell Viability IC50	Sub-micromolar	Not Reported	[7]
HCT116 BRCA2-/- Cell Viability IC50	Slightly reduced potency compared to RTx-161	Slightly reduced potency compared to RTx-161	[8]

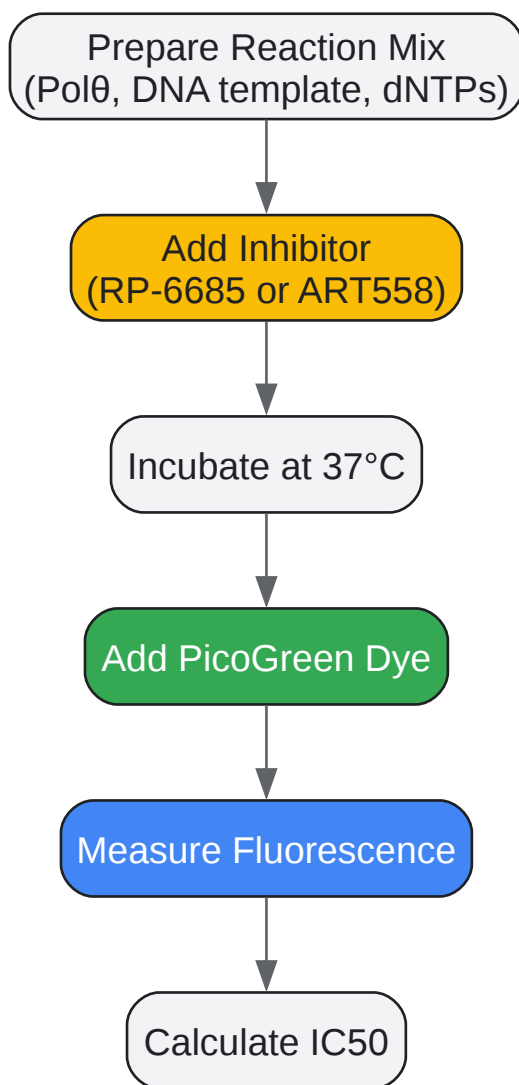
Table 2: Preclinical Efficacy and Pharmacokinetic Profile

Feature	RP-6685	ART558	Reference(s)
Synthetic Lethality	Demonstrated in BRCA2-/- cells	Demonstrated in BRCA1/2-mutant cells	<a href="#">[7]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Combination Therapy	Potentiates topoisomerase II and Chk1/2 inhibitors	Enhances PARP inhibitor effects; Radiosensitizer	<a href="#">[10]</a> <a href="#">[11]</a>
In Vivo Efficacy	Tumor regression in HCT116 BRCA2-/- xenograft	Efficacy demonstrated for analog ART812 in a BRCA1/SHLD2 deficient model	<a href="#">[6]</a> <a href="#">[12]</a>
Oral Bioavailability	Orally bioavailable	Poor metabolic stability; more stable analog (ART899) developed	<a href="#">[13]</a> <a href="#">[14]</a>

## Mechanism of Action: Allosteric Inhibition of Polθ Polymerase Activity

Both **RP-6685** and ART558 are allosteric inhibitors that target the polymerase domain of Polθ. [\[5\]](#)[\[7\]](#) This means they bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its DNA synthesis activity.[\[15\]](#) This inhibition disrupts the TMEJ pathway, leading to an accumulation of DNA damage and subsequent cell death, particularly in HR-deficient cancer cells that are heavily reliant on Polθ for survival.[\[7\]](#)[\[10\]](#)





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